2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N5O/c1-16-5-7-17(8-6-16)12-14-10-9(11(18)15-12)3-2-4-13-10/h2-8H2,1H3,(H2,13,14,15,18) |
InChI Key |
ICYDZEHMWVMIQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCCN3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Pyrido[2,3-d]pyrimidines
The synthesis of pyrido[2,3-d]pyrimidine derivatives can generally be categorized into two major approaches: construction from a preformed pyrimidine and construction from a preformed pyridone.
Construction from Preformed Pyrimidines
This approach typically involves using appropriately substituted pyrimidines as starting materials, which are then transformed to construct the fused pyrido ring. Two main disconnection strategies have been identified in the literature:
Approach Using 4-amino-5-bromopyrimidine Derivatives
This method involves the disconnection of the C4a-C5 and C7-N8 bonds of the pyrido[2,3-d]pyrimidine ring, starting from 4-amino-5-bromopyrimidine (12). These compounds are generally synthesized from the corresponding 5-bromo-4-chloropyrimidine through reaction with appropriate amines. Literature reports indicate high yields (>60%) in most cases (87.07%) for this approach.
Approach Using 2-methylsulfanyl-pyrimidine Derivatives
This synthetic route utilizes 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester as a key intermediate. The ester undergoes displacement of the 4-chloro group with an amine in tetrahydrofuran, typically in the presence of triethylamine, to yield 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester derivatives.
Construction from Preformed Pyridones
This alternative approach begins with a preformed pyridone structure, which is then transformed to complete the pyrimidine ring of the target bicyclic system. While less common than construction from pyrimidines, this method offers certain advantages for specific substitution patterns.
Specific Synthetic Methods for 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Method A: Sequential Functionalization of Pyrimidine Precursors
This method involves a multi-step sequence starting from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1).
Synthetic Pathway and Reagents
Step 1: Displacement of the 4-chloro group with an appropriate amine
4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1) + NH₃ (aq) →
4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (2a)
The reaction typically employs tetrahydrofuran (THF) as solvent, with or without a tertiary amine such as triethylamine. Anhydrous or aqueous amine solutions can be used, with aqueous ammonium hydroxide being suitable for introducing the primary amine at position 4.
Step 2: Reduction of the ester group
4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (2a) + LiAlH₄ →
(4-amino-2-methylsulfanyl-pyrimidine-5-yl)-methanol (3a)
The reduction is conducted by adding the ester solution dropwise to cooled LiAlH₄ solution (below -10°C) in THF, followed by warming to room temperature and appropriate quenching procedures.
Step 3: Oxidation of the alcohol to aldehyde
(4-amino-2-methylsulfanyl-pyrimidine-5-yl)-methanol (3a) + MnO₂ →
4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4a)
This oxidation typically employs manganese dioxide in chloroform, stirred overnight, with additional portions added as needed until complete conversion is achieved.
Step 4: Knoevenagel condensation and cyclization
4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4a) + active methylene compound →
pyrido[2,3-d]pyrimidine intermediate
The aldehyde undergoes Knoevenagel condensation with appropriate active methylene compounds to form the pyrido ring system.
Step 5: Oxidation of the methylthio group
Pyrido[2,3-d]pyrimidine intermediate + oxidizing agent →
methylsulfinyl or methylsulfonyl intermediate
The methylthio group at C-2 is oxidized using an oxaziridine in chloroform at room temperature to form the corresponding sulfoxide. Alternatively, excess oxidizing agent such as m-chloroperbenzoic acid can convert the methylthio derivative to the methyl sulfone.
Step 6: Displacement with 4-methylpiperazine
Methylsulfinyl intermediate + 4-methylpiperazine →
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one
The sulfoxide or sulfone group at C-2 undergoes displacement with 4-methylpiperazine to introduce the desired substituent at the 2-position.
Step 7: Hydrogenation or reduction
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one + H₂/catalyst →
this compound
Complete saturation of the pyrido ring can be achieved through catalytic hydrogenation using appropriate catalysts and conditions.
Reaction Conditions and Optimization
Table 1: Key Reaction Conditions for Method A
| Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₃ (aq) | THF | Room temp. | Overnight | 90 |
| 2 | LiAlH₄ | THF | -10°C to RT | 1 h | 85 |
| 3 | MnO₂ | CHCl₃ | Room temp. | 24 h | 72 |
| 4 | Active methylene compound | Appropriate solvent | Varies | Varies | 70-85 |
| 5 | Oxaziridine or m-CPBA | CHCl₃ | Room temp. | 5-12 h | 75-85 |
| 6 | 4-Methylpiperazine | DMF or DMSO | 80-120°C | 4-12 h | 65-80 |
| 7 | H₂, catalyst | Appropriate solvent | Room temp. | 4-24 h | 70-95 |
Method B: Direct C-2 Functionalization Approach
This alternative method involves the late-stage introduction of the 4-methylpiperazinyl group at the C-2 position after the pyrido[2,3-d]pyrimidin-4-one core has been assembled.
Synthetic Pathway and Reagents
Step 1: Preparation of pyrido[2,3-d]pyrimidin-4-one core with a leaving group at C-2
Starting material with leaving group at C-2 → pyrido[2,3-d]pyrimidin-4-one with leaving group at C-2
The core structure is first synthesized with a suitable leaving group (such as chlorine, bromine, iodine) at the C-2 position.
Step 2: Nucleophilic substitution with 4-methylpiperazine
Pyrido[2,3-d]pyrimidin-4-one with leaving group at C-2 + 4-methylpiperazine →
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one
The leaving group at C-2 is displaced via nucleophilic substitution with 4-methylpiperazine.
Step 3: Saturation of the pyrido ring
2-(4-methylpiperazin-1-yl)-pyrido[2,3-d]pyrimidin-4-one + reducing agent →
this compound
Complete reduction of the pyrido ring can be achieved using appropriate reducing conditions.
Method C: Combinatorial Approach for Library Generation
This method is particularly suitable for generating a library of compounds with variations at the C-2 position.
Synthetic Pathway
The approach allows for facile variation at the C-4 position in the pyrido[2,3-d]pyrimidin-4-one template late in the synthetic sequence, after substitutions at C-2 and N-8 positions have already been introduced. The general reaction can be represented as:
C-2,N-8-substituted pyrido[2,3-d]pyrimidin-4-one with leaving group at C-4 + nucleophile →
C-2,C-4,N-8-trisubstituted pyrido[2,3-d]pyrimidin-4-one
Where the leaving group (W) could be chlorine, bromine, iodine, or OS(O)CF₃.
Specific Considerations for this compound Synthesis
Regioselectivity Challenges
One of the key challenges in the synthesis of pyrido[2,3-d]pyrimidines is controlling regioselectivity during nucleophilic substitutions, particularly at the C-2 and C-4 positions. When introducing the 4-methylpiperazinyl group at C-2, reaction conditions must be carefully controlled to ensure selective substitution.
Ring Reduction Strategies
The complete saturation of the pyrido ring to achieve the 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one structure requires careful selection of reduction conditions:
Table 2: Comparison of Ring Reduction Methods
| Method | Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Complete reduction, clean reaction | May affect other reducible groups | 85-95 |
| Dissolving Metal Reduction | Na/NH₃ or Li/NH₃ | Selective reduction possible | Harsh conditions, limited functional group tolerance | 70-85 |
| Hydride Reduction | NaBH₄/NiCl₂ or NaCNBH₃/acid | Milder conditions | May require optimization for complete reduction | 75-90 |
Purification Strategies
Purification of the target compound often requires a combination of techniques:
- Column chromatography using appropriate solvent systems
- Recrystallization from suitable solvents
- Salt formation (particularly relevant for the basic 4-methylpiperazinyl substituent)
- Preparative HPLC for final purification
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Key Observations:
Core Structure Variability: The target compound’s pyrido[2,3-d]pyrimidin-4-one core differs from analogs like pyrido[3,4-d] or pyrido[4,3-d]pyrimidinones (e.g., ).
Substituent Effects :
- 4-Methylpiperazine : The target compound’s direct attachment of 4-methylpiperazine (vs. methylene-linked in 44c) reduces steric hindrance, possibly improving target binding in kinase inhibitors or GPCR modulators.
- Electron-Withdrawing Groups : Compounds like 52f () with methylsulfonylbenzyl groups exhibit higher polarity, impacting solubility and logP values compared to the target’s piperazine group.
Yields for similar reactions range from 22–69%, influenced by steric and electronic factors.
Physicochemical and Pharmacological Insights
Solubility and Lipophilicity:
- Target Compound : The 4-methylpiperazine group (pKa ~7.5) enhances water solubility at physiological pH, critical for oral bioavailability.
NMR and Mass Spectrometry Data:
Biological Activity
2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic organic compound known for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core structure with a piperazine moiety that enhances its pharmacological properties. Research has indicated that compounds with similar structures exhibit significant activities against various diseases, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.31 g/mol. The unique arrangement of nitrogen atoms in its structure plays a crucial role in its biological activity.
Anticancer Activity
Research indicates that this compound acts as an inhibitor of various kinases involved in cell proliferation and cancer progression. Its structural analogs have demonstrated efficacy against multiple cancer cell lines:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Kinase inhibition | |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine | Potent inhibitor of cyclin-dependent kinases | |
| 6-Bromo-8-cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one | Anticancer activity |
The compound has been shown to inhibit growth in various cancer cell lines at concentrations that suggest significant potency.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that the compound may also possess antimicrobial properties. The specific mechanisms remain to be fully elucidated but are likely related to its ability to interfere with cellular processes in pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The piperazine ring enhances solubility and bioavailability while facilitating interactions with target proteins:
- Piperazine Substitution : Increases binding affinity to kinase targets.
- Pyrido-Pyrimidine Core : Contributes to the inhibition of cell proliferation through interference with signaling pathways.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Cancer Cell Lines : A study demonstrated that the compound inhibited cell growth by over 75% in several tested cancer lines at concentrations around 40 µg/mL.
- IC50 Values : The IC50 values for various derivatives were reported to be significantly lower than those for standard chemotherapeutic agents like 5-FU.
- Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably within the ATP-binding pocket of kinases such as CDK1 and EGFR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
